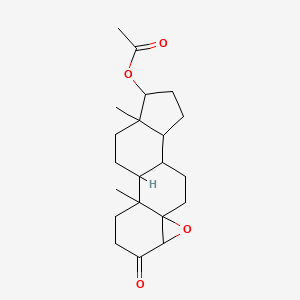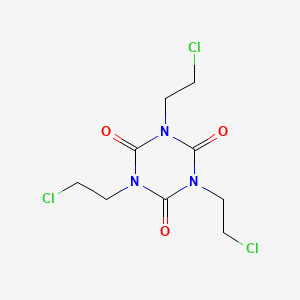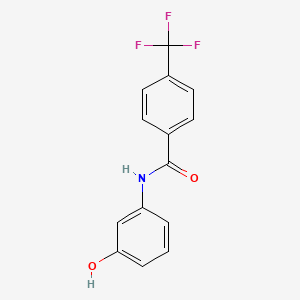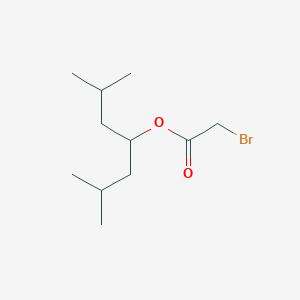
2,6-Dimethylheptan-4-yl bromoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylheptan-4-yl bromoacetate is an organic compound with the molecular formula C₁₁H₂₁BrO₂ It is a bromoacetate ester derived from 2,6-dimethylheptanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethylheptan-4-yl bromoacetate can be synthesized through the esterification of 2,6-dimethylheptanol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylheptan-4-yl bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: The major products are 2,6-dimethylheptanol and bromoacetic acid.
Reduction: The primary product is 2,6-dimethylheptanol.
Applications De Recherche Scientifique
2,6-Dimethylheptan-4-yl bromoacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,6-dimethylheptan-4-yl bromoacetate involves its reactivity towards nucleophiles. The bromine atom in the bromoacetate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various substrates, including biomolecules and synthetic intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylheptan-4-yl acetate: Similar structure but lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2,6-Dimethylheptan-4-yl chloroacetate: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of nucleophiles it can react with.
2,6-Dimethylheptan-4-yl iodide: Contains an iodine atom, making it more reactive than the bromoacetate due to the better leaving group ability of iodine.
Uniqueness
2,6-Dimethylheptan-4-yl bromoacetate is unique due to its balanced reactivity. The bromine atom provides a good leaving group, making it suitable for a wide range of nucleophilic substitution reactions, while still being stable enough for practical handling and storage.
Propriétés
Numéro CAS |
6282-13-9 |
|---|---|
Formule moléculaire |
C11H21BrO2 |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
2,6-dimethylheptan-4-yl 2-bromoacetate |
InChI |
InChI=1S/C11H21BrO2/c1-8(2)5-10(6-9(3)4)14-11(13)7-12/h8-10H,5-7H2,1-4H3 |
Clé InChI |
ZGTHVYKDMSKODS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)

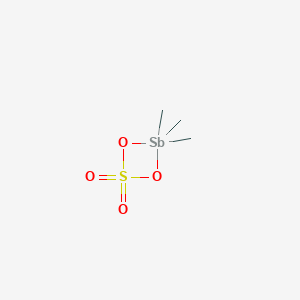


![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

